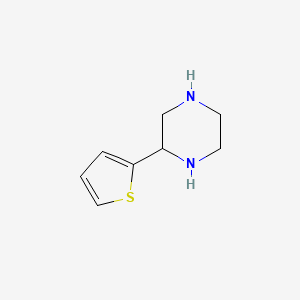

2-Thiophen-2-yl-piperazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCDPJJFUPNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378040 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-49-2 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 2 Thiophen 2 Yl Piperazine

Core Synthesis Approaches for the 2-Thiophen-2-yl-piperazine Scaffold

The construction of the this compound core involves the formation of the piperazine (B1678402) ring with a direct linkage to a thiophene (B33073) moiety at the 2-position. Both established and novel synthetic strategies are employed to achieve this.

Traditional methods for the synthesis of N-arylpiperazines can be adapted for the preparation of this compound. One common approach involves the reaction of a suitable aniline precursor with bis(2-chloroethyl)amine. In the context of this compound, this would conceptually involve a thiophene-containing aniline derivative. However, a more direct and widely utilized strategy for creating a C-N bond between a heterocyclic arene and a piperazine is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. For instance, the reaction of piperazine with an activated halothiophene can yield the desired product.

Another established pathway involves the cyclization of appropriate precursors. For example, a synthetic route to Avatrombopag, a thrombopoietin receptor agonist, starts with 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which is then further functionalized and reacted with a piperazine derivative. nih.gov This highlights a strategy where a pre-functionalized thiophene is coupled with a piperazine moiety.

Modern synthetic chemistry has introduced several novel and catalytic methods for the formation of piperazine rings and their C-aryl linkages, which are applicable to the synthesis of this compound.

Manganese(III) acetate-mediated oxidative radical cyclization presents a contemporary approach. This method can be used to synthesize piperazine-dihydrofuran compounds, and with appropriate starting materials, could be adapted for the synthesis of thiophene-substituted piperazines. nih.gov

Iridium-catalyzed reactions have also emerged as a powerful tool for the synthesis of C-substituted piperazines. These methods often exhibit high regio- and diastereoselectivity under mild conditions. acs.org While specific examples for this compound are not prevalent, the general methodology holds promise for its synthesis.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation and are applicable to the synthesis of N-aryl and N-heteroaryl piperazines. This reaction could be employed to couple piperazine with a suitably activated thiophene derivative. mdpi.com

Derivatization at the Piperazine Nitrogen Atoms

The presence of two nitrogen atoms in the piperazine ring of this compound offers ample opportunity for structural diversification through various chemical modifications.

N-Alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This can be achieved through several methods:

Nucleophilic Substitution: Reaction with alkyl halides (e.g., chlorides, bromides) or sulfonates is a common approach. The reactivity can be enhanced by the addition of iodide salts. nih.gov For instance, N-alkylation of piperazine derivatives is a key step in the synthesis of various kinase inhibitors. nih.gov A simple synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

Reductive Amination: This method involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. nih.govnih.gov This is a versatile method for introducing a wide range of alkyl substituents.

N-Acylation introduces an acyl group to the piperazine nitrogen, typically forming an amide linkage. This is generally accomplished by reacting the piperazine with an acylating agent such as:

Acid Chlorides or Anhydrides: These are highly reactive reagents that readily acylate the piperazine nitrogen. derpharmachemica.com The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Carboxylic Acids with Coupling Agents: Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or N,N'-dicyclohexylcarbodiimide (DCCI) can be used to facilitate the formation of an amide bond between a carboxylic acid and the piperazine. scirp.org

A study on the synthesis of N-[(4-substituted-1-piperazinyl)-oxo(alkyl and ethylcarbamoyl)]-3-(2-thiophenyl)acrylamides demonstrates the use of various acylation methods to modify a piperazine moiety that is part of a larger thiophene-containing structure. scirp.org

The piperazine nitrogen of this compound can be functionalized with various heterocyclic systems, leading to compounds with diverse pharmacological profiles.

A notable example is the synthesis of pyrimidine-incorporated piperazine derivatives. In one study, thiophene-substituted chalcones were cyclized to form pyrimidine-2-thiols, which were then further reacted with N-methylpiperazine or N-phenylpiperazine to yield 4-substituted-2-(4-methyl/phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines. nih.govresearchgate.net This demonstrates a strategy where a thiophene-containing pyrimidine is coupled with a piperazine.

Another approach involves the direct coupling of a heterocyclic moiety to the piperazine nitrogen. For example, the synthesis of novel thiophene/thieno[2,3-d]pyrimidines involved the introduction of a 4-methylpiperazin-1-yl)acetohydrazide side chain. nih.gov

The following table provides examples of heterocyclic moieties introduced onto a piperazine ring within a thiophene-containing scaffold.

| Heterocyclic Moiety | Synthetic Method | Reference |

| Pyrimidine | Reaction of a thiophene-substituted pyrimidine with N-methyl/phenylpiperazine | nih.govresearchgate.net |

| Thieno[2,3-d]pyrimidine | Attachment of a piperazinyl-containing side chain | nih.gov |

The derivatization of the piperazine nitrogen with substituted aryl and aliphatic groups is a common strategy in drug discovery.

N-Aryl Derivatives: The synthesis of N-aryl derivatives of this compound can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. mdpi.com These reactions couple the piperazine nitrogen with an aryl halide. Aromatic nucleophilic substitution (SNAr) is also a viable method if the aryl halide is sufficiently activated with electron-withdrawing groups. mdpi.com

N-Aliphatic Derivatives: As discussed in section 2.2.1, N-alkylation with alkyl halides or through reductive amination are the primary methods for introducing aliphatic substituents. nih.gov The synthesis of N-benzylpiperazine derivatives, a specific class of N-aliphatic derivatives, is often carried out by reacting piperazine with a benzyl halide. patsnap.com

The table below summarizes the synthesis of various substituted piperazine derivatives with a thiophene component.

| Derivative Class | Reagents and Conditions | Reference |

| N-Alkyl | Alkyl halide, base; or Aldehyde/ketone, reducing agent | nih.govresearchgate.net |

| N-Acyl | Acid chloride/anhydride, base; or Carboxylic acid, coupling agent | derpharmachemica.comscirp.org |

| N-Aryl | Aryl halide, Pd or Cu catalyst, base | mdpi.com |

| N-Benzyl | Benzyl halide, base | patsnap.com |

| N-Heterocyclic | Reaction with a heterocyclic precursor | nih.govnih.gov |

Modifications on the Thiophene Ring System

The thiophene ring in this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of a diverse array of functional groups. Additionally, the thiophene ring can be fused with other heterocyclic systems to create more complex polycyclic structures.

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. Due to the electron-rich nature of the thiophene ring, these reactions proceed readily. The directing effect of the piperazine moiety and the inherent reactivity of the thiophene ring influence the regioselectivity of these substitutions. Generally, electrophilic substitution on a 2-substituted thiophene preferentially occurs at the 5-position. stackexchange.com

Halogenation: The introduction of halogen atoms onto the thiophene ring can serve as a handle for further functionalization through cross-coupling reactions. Direct bromination or chlorination of this compound can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The reaction is expected to yield the 5-halo-2-(thiophen-2-yl)piperazine derivative as the major product.

Nitration: Nitration of the thiophene ring can be accomplished using a mixture of nitric acid and sulfuric acid. However, due to the acid-sensitive nature of the piperazine ring, milder nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate may be preferred to avoid degradation. The primary product is anticipated to be 5-nitro-2-(thiophen-2-yl)piperazine.

Alkylation: Friedel-Crafts alkylation allows for the introduction of alkyl groups onto the thiophene ring. This can be achieved using an alkyl halide in the presence of a Lewis acid catalyst. The regioselectivity of this reaction also favors substitution at the 5-position. stackexchange.com

Acylation: Friedel-Crafts acylation, using an acyl halide or anhydride with a Lewis acid catalyst, introduces a ketone functionality. This reaction is highly regioselective for the 5-position of the thiophene ring. stackexchange.com The resulting acyl group can be a precursor for further modifications.

A summary of potential substitution patterns and their general synthetic routes is presented in the table below.

| Substitution Pattern | Reagents and Conditions | Expected Major Product |

| 5-Bromo | N-Bromosuccinimide (NBS), CCl4, reflux | 5-Bromo-2-(thiophen-2-yl)piperazine |

| 5-Chloro | N-Chlorosuccinimide (NCS), CH3CN, rt | 5-Chloro-2-(thiophen-2-yl)piperazine |

| 5-Nitro | Acetyl nitrate, acetic anhydride, 0 °C | 5-Nitro-2-(thiophen-2-yl)piperazine |

| 5-Alkyl | Alkyl halide, AlCl3, CH2Cl2 | 5-Alkyl-2-(thiophen-2-yl)piperazine |

| 5-Acyl | Acyl chloride, AlCl3, CH2Cl2 | 5-Acyl-2-(thiophen-2-yl)piperazine |

The synthesis of fused ring systems involving the thiophene moiety of this compound can lead to novel scaffolds with unique three-dimensional structures and biological activities.

Benzothiophene Derivatives: The construction of a benzothiophene ring fused to the thiophene can be achieved through multi-step synthetic sequences. One approach involves the synthesis of a substituted thieno[2,3-d]pyrimidine, which can be considered a bioisostere of a fused benzothiophene system. asianpubs.org For instance, the reaction of a 2-aminothiophene-3-carbonitrile with a suitable cyclizing agent can lead to the formation of a thieno[2,3-d]pyrimidine ring. While not a direct fusion to a pre-existing this compound, these methods demonstrate the feasibility of creating complex heterocyclic systems containing both thiophene and piperazine moieties. asianpubs.orgnih.govnih.govnih.gov

Chromene Derivatives: The fusion of a chromene ring system to the thiophene can be accomplished through various synthetic strategies. One notable method is the Ugi multicomponent reaction, which can be utilized to construct complex heterocyclic frameworks. For example, chromeno[3,4-b]piperazines can be synthesized through an enol-Ugi/reduction/cyclization sequence, demonstrating a powerful approach to condensed chromenopiperazines. mdpi.comnih.gov Although this does not represent a direct fusion to the thiophene ring of this compound, it highlights the synthetic accessibility of related fused structures.

Formation of Hybrid and Conjugate Molecules Involving Thiophenyl Piperazine Moieties

The piperazine nitrogen atoms of this compound provide convenient points for the attachment of other molecular entities, leading to the formation of hybrid molecules and conjugates with diverse functionalities.

Mannich Bases: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.orgresearchgate.net In this context, this compound can act as the amine component. The reaction of this compound with formaldehyde and a compound containing an active hydrogen, such as a ketone, phenol, or another heterocycle, would yield a Mannich base. This reaction provides a straightforward method for introducing an aminomethyl group, thereby linking the thiophenyl piperazine moiety to another molecular scaffold.

Schiff Bases: Schiff bases are formed through the condensation of a primary or secondary amine with an aldehyde or a ketone. The secondary amine of the piperazine ring in this compound can react with various aldehydes to form Schiff bases, also known as imines. For example, the condensation of a piperazine derivative with substituted thiophene-2-carbaldehydes has been reported to yield Schiff bases in good yields. nih.gov This reaction is typically carried out in a suitable solvent with or without a catalyst. A variety of aromatic and heteroaromatic aldehydes can be employed, allowing for the synthesis of a diverse library of Schiff base derivatives. researchgate.netarabjchem.orgnih.gov

The following table summarizes the synthesis of Schiff bases from a piperazine derivative and various thiophene aldehydes. nih.gov

| Aldehyde | Product |

| Thiophene-2-carbaldehyde | 2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)-ethanamine |

| 5-Bromothiophene-2-carbaldehyde | N-((5-bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine |

| 1-(5-Chlorothiophen-2-yl)ethanone | N-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine |

The bifunctional nature of the piperazine ring in this compound makes it an attractive building block for the construction of larger, more complex architectures such as polycyclic and macrocyclic compounds.

Polycyclic Systems: The piperazine moiety can be incorporated into rigid polycyclic frameworks through multi-step synthetic sequences. For example, the synthesis of chromeno[3,4-b]piperazines has been achieved via an enol-Ugi reaction followed by reduction and cyclization, creating a condensed polycyclic system. mdpi.comnih.gov

Cleavable vs. Non-cleavable Linkers: Linkers can be broadly classified as cleavable or non-cleavable. njbio.com

Cleavable linkers are designed to be stable in circulation but are cleaved under specific conditions, such as the low pH of endosomes or the presence of specific enzymes in target cells. mdpi.comnih.gov Examples include hydrazone linkers (acid-labile) and peptide linkers (cleaved by proteases).

Non-cleavable linkers provide a stable connection between the thiophenyl piperazine moiety and the payload, and the release of the active component relies on the degradation of the entire conjugate. creative-biolabs.com

Linker Composition and Length: The composition and length of the linker can significantly impact the solubility, stability, and pharmacokinetic profile of the conjugate.

Polyethylene glycol (PEG) linkers are often used to increase the hydrophilicity and circulation half-life of conjugates. The length of the PEG chain can be varied to optimize these properties.

Peptide linkers can be designed to be susceptible to cleavage by specific proteases that are overexpressed in target tissues. The amino acid sequence of the peptide can be optimized for efficient and selective cleavage. researchgate.net

Alkyl chains of varying lengths can be used as simple spacers to connect the thiophenyl piperazine moiety to the payload.

The choice of linker strategy depends on the specific application of the conjugate and the desired mechanism of action. A systematic approach to linker design and optimization is crucial for the development of effective and safe conjugate molecules.

Pharmacological Profile and Biological Activities of 2 Thiophen 2 Yl Piperazine Derivatives

Antimicrobial Efficacy

Derivatives of 2-Thiophen-2-yl-piperazine have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. The structural modifications on both the thiophene (B33073) and piperazine (B1678402) rings play a crucial role in modulating their potency and spectrum of activity.

Antibacterial Activity Spectrum and Elucidation of Mechanisms

A variety of this compound derivatives have been synthesized and evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines showed notable antibacterial activity. Specifically, compounds 4b, 4d, 5a, and 5b exhibited good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40μg/ml nih.govnih.gov.

In another study, N-substituted piperazinylquinolone derivatives incorporating a 5-(methylthio)thiophen-2-yl moiety were synthesized. These compounds demonstrated promising activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives showing improved potency compared to the parent quinolone drugs e-century.us. The presence of the thiophene ring and the piperazine linker are thought to contribute to the enhanced antibacterial efficacy, potentially by facilitating interactions with bacterial enzymes or cell wall components. The electronegativity of the nitrogen, oxygen, and sulfur atoms within these heterocyclic rings is believed to enhance their antimicrobial properties nih.govnih.gov.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organisms | Concentration | Activity | Reference |

|---|---|---|---|---|

| 4b, 4d, 5a, 5b | S. aureus, B. subtilis, E. coli, S. paratyphi-A | 40 µg/ml | Good | nih.govnih.gov |

| Ciprofloxacin derivative 5a | Staphylococci | Not specified | Significant improvement | e-century.us |

Antifungal Potency and Associated Structural Correlates

The antifungal potential of this compound derivatives has also been a subject of investigation. The same series of pyrimidine-incorporated piperazine derivatives mentioned earlier also displayed significant antifungal activity. Compounds 4a, 4d, 4e, 5c, and 5e were active against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at a concentration of 40 μg/ml nih.govnih.gov.

The structure-activity relationship studies suggest that the nature of the substituent on the pyrimidine ring and the piperazine nitrogen influences the antifungal potency. The presence of the thiophene moiety is considered a key contributor to the observed antifungal effects.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Test Organisms | Concentration | Activity | Reference |

|---|---|---|---|---|

| 4a, 4d, 4e, 5c, 5e | A. niger, P. notatum, A. fumigates, C. albicans | 40 µg/ml | Significant | nih.govnih.gov |

Antiviral Investigations, Including SARS-CoV-2 Main Protease Inhibition

The emergence of viral infections has spurred the search for novel antiviral agents, and piperazine derivatives have shown promise in this area. Specifically, derivatives containing the piperazine scaffold have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication researchgate.netnih.gov.

While direct studies on this compound derivatives are limited, the broader class of piperazine-containing compounds has been the focus of significant research. For example, a series of covalent piperazine-based compounds were designed and synthesized as Mpro inhibitors. One of the most potent compounds, GD-9, exhibited significant enzymatic inhibition of Mpro with an IC50 of 0.18 μM and good antiviral potency against SARS-CoV-2 with an EC50 of 2.64 μM researchgate.net. Molecular docking studies of various piperazine-based ligands have shown strong hydrogen bonding interactions with the SARS-CoV-2 protease enzyme, suggesting their potential as inhibitors nih.gov. These findings highlight the potential of the this compound scaffold as a basis for the development of novel antiviral therapeutics targeting viral proteases.

Anticancer and Cytotoxic Potentials

The cytotoxic effects of this compound derivatives against various cancer cell lines have been explored, revealing their potential as anticancer agents. These compounds have been shown to inhibit cancer cell growth and induce programmed cell death through various mechanisms.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Several studies have demonstrated the ability of piperazine derivatives to inhibit the proliferation of cancer cells and induce apoptosis. A novel piperazine derivative, C505, was identified through high-throughput screening and was found to potently inhibit cancer cell proliferation with a GI50 ranging from 0.06 to 0.16 μM across multiple cancer cell lines mdpi.comresearchgate.netmdpi.com. Further investigation revealed that this compound induces caspase-dependent apoptosis mdpi.comresearchgate.netmdpi.com.

Similarly, β-elemene piperazine derivatives have been shown to inhibit cell growth and induce apoptosis in human leukemia cell lines mdpi.com. These derivatives were more effective than the parent compound, β-elemene, in inhibiting cell growth mdpi.com. The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects.

Targeting Specific Cancer Cell Lines and Associated Signaling Pathways

The anticancer activity of this compound and related derivatives often exhibits selectivity towards certain cancer cell lines. For example, novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145) researchgate.net. Some of these compounds exhibited strong cytotoxic activities, particularly against LNCaP cells researchgate.net.

The mechanism of action of these anticancer agents often involves the modulation of key signaling pathways implicated in cancer progression. The piperazine derivative C505 was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways mdpi.comresearchgate.netmdpi.com. In another study, 2-(thiophen-2-yl)-1,3,5-triazine derivatives were identified as dual PI3Kα/mTOR inhibitors, which efficiently suppressed the phosphorylation of AKT, a key component of the PI3K/Akt/mTOR pathway nih.gov. The ability of these compounds to target multiple signaling pathways contributes to their potent anticancer activity.

Table 3: Anticancer Activity of Selected Piperazine and Thiophene Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Piperazine derivative C505 | Multiple cancer cell lines | Inhibits proliferation (GI50 = 0.06-0.16 μM), induces apoptosis, inhibits PI3K/AKT, Src, and BCR-ABL pathways. | mdpi.comresearchgate.netmdpi.com |

| β-elemene piperazine derivatives | Human leukemia cell lines | Inhibit cell growth and induce apoptosis. | mdpi.com |

| Arylpiperazine derivatives | Human prostate cancer cell lines (PC-3, LNCaP, DU145) | Exhibit cytotoxic activities, with some compounds showing strong effects on LNCaP cells. | researchgate.net |

| 2-(thiophen-2-yl)-1,3,5-triazine derivatives | A549, MCF-7, Hela | Act as dual PI3Kα/mTOR inhibitors, suppressing the PI3K/Akt/mTOR pathway. | nih.gov |

Role in Cancer Theranostics Development

While the direct application of this compound derivatives in cancer theranostics—an approach that combines therapeutic and diagnostic capabilities in a single agent—is not extensively documented, the foundational anticancer activities of both thiophene and piperazine moieties have been established. Heterocyclic compounds containing thiophene have garnered considerable attention for their antitumor activities. mdpi.com For instance, certain thiophene derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, identifying them as potential anticancer agents. mdpi.com Similarly, piperazine derivatives are recognized as a versatile scaffold in the development of effective anticancer drugs. mdpi.com Novel vindoline-piperazine conjugates, for example, have shown significant antiproliferative effects across numerous human tumor cell lines. mdpi.com Some quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic Bcl-2 protein.

The development of a theranostic agent requires a molecule to have both therapeutic efficacy and the ability to be detected (e.g., through imaging). The cytotoxic potential exhibited by various thiophene and piperazine derivatives is a crucial first step. For example, a series of 5-(thiophen-2-yl)isoxazoles demonstrated selective cytotoxicity against the MCF-7 human breast cancer cell line. rsc.org Another study on 2-phenazinamine derivatives identified compounds with potent anticancer effects comparable to cisplatin against K562 and HepG2 cancer cells. nih.gov This inherent anticancer activity is a prerequisite for their future development into theranostic agents, which would involve further modification to incorporate imaging agents or targeting moieties.

Neuropharmacological Applications

Derivatives of this compound have been extensively investigated for their effects on the central nervous system (CNS), demonstrating interactions with key neurotransmitter systems implicated in psychiatric and neurodegenerative disorders.

The 5-HT1A serotonin (B10506) receptor is a well-established target for antidepressant and anxiolytic drugs. A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and assessed for their affinity to 5-HT1A receptors. researchgate.netresearchgate.net Within this series, the compound 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one demonstrated a notable affinity for 5-HT1A sites, with a Ki value of 2.30 μM. researchgate.netresearchgate.net Docking studies suggested that electrostatic interactions are key to the observed affinity of this compound. researchgate.netresearchgate.net The arylpiperazine moiety and substitutions on the benzo[b]thiophene ring were found to significantly influence the binding affinity. researchgate.netresearchgate.net These findings underscore the potential of this chemical scaffold in designing new antidepressants. researchgate.net

Table 1: Affinity of Benzo[b]thiophen-2-yl-piperazine Derivatives for 5-HT1A Receptors

| Compound Name | Structure | Receptor Affinity (Ki, μM) |

|---|

Dopamine (B1211576) D2 and D3 receptors are primary targets in the development of antipsychotic medications. Thiophene-containing N-phenylpiperazine analogs have been shown to bind with high affinity at D3 dopamine receptors, often with greater selectivity over D2 receptors. In general, thiophene analogs demonstrate slightly higher affinity for D3 receptors and greater D3 vs. D2 binding selectivity compared to corresponding thiazole (B1198619) analogs.

One study investigated a series of bioisosteric analogues, including a benzo[b]thiophene derivative, for their affinity to D2 and D3 receptors. The benzo[b]thiophene derivative 10i showed high affinity for both D2 and D3 receptors, with Ki values of 76.9 nM and 1.69 nM, respectively. Additionally, 1-(Benzo[b]thiophen-4-yl)piperazine derivatives have been explored as D2/5-HT1A receptor agonists, a multi-target approach that may offer benefits for treating conditions like Parkinson's disease by addressing both motor and non-motor symptoms.

Table 2: Binding Affinity of Thiophene-Piperazine Derivatives for Dopamine Receptors

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Benzo[b]thiophene derivative 10i | D2 | 76.9 |

In the context of neurodegenerative disorders like Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme is a key therapeutic strategy. A series of novel thiophene derivatives were designed as structural analogues of the AChE inhibitor donepezil. In these compounds, the indanone moiety of donepezil was replaced by a tetrahydrobenzo[b]thiophene ring. One derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was found to be a more potent inhibitor than the reference drug, showing 60% inhibition compared to 40% by donepezil.

Furthermore, a novel arylpiperazine derivative, LQFM181, demonstrated significant neuroprotective activity against neurotoxicity induced by 3-nitropropionic acid in both in vitro and in vivo models. This compound exhibited notable antioxidant properties and also reduced memory dysfunction by decreasing cholinesterase activity, highlighting it as a promising candidate for neuroprotection.

The pharmacological profile of piperazine derivatives extends beyond serotonin and dopamine receptors. Certain N,N-disubstituted piperazines have been evaluated for their binding to α4β2 and α7 neuronal nicotinic acetylcholine receptors, showing selectivity for the α4β2 subtype. Another piperazine-containing compound, B-973, acts as a positive allosteric modulator of the α7 receptor. Additionally, some piperazine derivatives interact with histamine receptors; for example, cetirizine is a selective H1 histamine receptor antagonist. Research has also identified piperazine derivatives as inhibitors of butyrylcholinesterase (BChE) and glutathione S-transferase (GST), enzymes that have roles in neurological processes and detoxification. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The this compound scaffold holds potential for the development of anti-inflammatory agents. Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. nih.govresearchgate.net The aromaticity and hydrophobicity of the thiophene ring are thought to improve membrane permeability, enhancing their efficacy. mdpi.com

Piperazine derivatives have also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. researchgate.net For instance, the piperazine compound LQFM182 was found to reduce paw edema and decrease the levels of the pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov Another study on a pyrrole derivative, which shares structural similarities with some anti-inflammatory drugs, demonstrated significant anti-inflammatory effects associated with the inhibition of TNF-α and an upregulation of TGF-β1, suggesting an immunomodulatory role. mdpi.com This modulation of cytokine profiles, particularly the reduction of key inflammatory mediators, points to the therapeutic potential of this compound derivatives in treating inflammatory conditions. researchgate.netnih.gov

Inhibition of Inflammatory Mediators and Pathways (e.g., Cyclooxygenases, Lipoxygenases)

Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways, particularly through the inhibition of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.

Research into new series of thiophene derivatives has revealed compounds with significant anti-inflammatory activity. For instance, the N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide was found to be a selective inhibitor of COX-2 with an IC50 value of 5.45 μM. nih.gov This compound also demonstrated acceptable inhibitory activity against 5-LOX, with an IC50 of 4.33 μM. nih.gov Molecular modeling studies have suggested that such compounds can bind to the active sites of both COX-2 and 5-LOX, indicating a dual inhibitory mechanism. nih.gov

Furthermore, studies on substituted aryl piperazine ligands have identified them as new dual 5-hLOX/COX-2 inhibitors. plos.org Certain cyano and amino aryl piperazine derivatives have demonstrated significant inhibition of 5-hLOX, with some compounds exhibiting IC50 values in the low micromolar range. plos.org Some of these derivatives also displayed promising dual inhibition of both 5-hLOX and COX-2. plos.org The anti-inflammatory properties of thiophene-based compounds, including their action against COX and LOX enzymes, have been a subject of review, highlighting the importance of this heterocyclic scaffold in the design of new anti-inflammatory agents. nih.govcabidigitallibrary.org

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 µM |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5-LOX | 4.33 µM |

| Aryl piperazine derivative 1b | 5-hLOX | 2.2 µM - 3.3 µM |

| Aryl piperazine derivative 1g | 5-hLOX | 2.2 µM - 3.3 µM |

| Aryl piperazine derivative 1k | 5-hLOX | 2.2 µM - 3.3 µM |

| Aryl piperazine derivative 2f | 5-hLOX | 2.2 µM - 3.3 µM |

| Aryl piperazine derivative 2g | 5-hLOX | 2.2 µM - 3.3 µM |

Mechanisms of Immunomodulation

Beyond direct enzyme inhibition, this compound derivatives can exert immunomodulatory effects by influencing the production of inflammatory cytokines and modulating intracellular signaling pathways.

Studies on methoxy-substituted thiophene derivatives have shown their ability to negatively regulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8). nih.gov These compounds were also found to inhibit the activation of key signaling proteins such as ERK, p38, and NF-ĸB at a concentration of 10 µM. nih.gov The NF-ĸB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a broad spectrum of anti-inflammatory effects.

In a mouse model of acute lung injury, a 2-aminothiophene derivative, in association with platelet-derived extracellular vesicles, was able to reduce pneumonia. nih.gov Furthermore, new thiazolo-thiophene derivatives have been shown to significantly reduce the levels of pro-inflammatory cytokines, including TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in bronchoalveolar lavage fluid in an asthma model. nih.gov

Other Significant Biological Activities

The piperazine scaffold is a component of several known dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. DPP-4 inhibitors work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.

Research has explored various piperazine derivatives for their DPP-4 inhibitory potential. In one study, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. nih.gov These compounds showed inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.govmdpi.com Structure-activity relationship studies indicated that the presence of electron-withdrawing groups on the phenylsulfonyl moiety enhanced the inhibitory activity. nih.govmdpi.com

Another study focused on piperazine-derived compounds featuring aryl piperazine moieties, which were tested for both in vitro DPP-4 inhibitory activity and in vivo antihyperglycemic effects. nih.gov One of the tested compounds exhibited better in vitro inhibitory activity than a reference inhibitor and demonstrated moderate in vivo antihyperglycemic, antidyslipidemic, and insulin resistance reversal activities when compared to the standard antidiabetic drug, sitagliptin. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the design of novel DPP-4 inhibitors.

| Compound Series | Target | In Vitro Activity |

|---|---|---|

| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-4 | 11.2% - 22.6% inhibition at 100 µmol/L |

| Piperazine-derived compounds with aryl piperazine moieties | DPP-4 | Better in vitro inhibitory activity than reference inhibitor |

Toxoplasma gondii is a widespread protozoan parasite that can cause severe illness, particularly in immunocompromised individuals and during pregnancy. The search for new and effective treatments is ongoing, and heterocyclic compounds are a promising area of investigation.

While direct studies on this compound derivatives against Toxoplasma gondii are limited, research on related structures containing the thiophene moiety has shown significant antiparasitic activity. A study on novel thiazoles containing a benzo[b]thiophene moiety revealed potent anti-Toxoplasma gondii activity. nih.gov One compound from this series, featuring an adamantyl group, demonstrated an exceptionally high potency against the Me49 strain of the parasite, with an IC50 value of 8.74 μM, which was significantly lower than that of the reference drug trimethoprim (IC50 39.23 μM). nih.gov Several other compounds in this series also showed significant activity against the RH strain of the parasite. nih.gov

These findings suggest that the thiophene ring is a valuable component in the design of anti-Toxoplasma gondii agents. Given the broad biological activities of the piperazine ring, the combination of these two moieties in this compound derivatives represents a rational starting point for the development of new antiparasitic drugs.

| Compound Series | Parasite Strain | Inhibitory Concentration (IC50) |

|---|---|---|

| Benzo[b]thiophene-thiazole with adamantyl group (3k) | Toxoplasma gondii (Me49) | 8.74 µM |

| Benzo[b]thiophene-thiazole derivative (3a) | Toxoplasma gondii (RH) | 51.88 - 83.49 µM |

| Benzo[b]thiophene-thiazole derivative (3b) | Toxoplasma gondii (RH) | 51.88 - 83.49 µM |

| Benzo[b]thiophene-thiazole derivative (3k) | Toxoplasma gondii (RH) | 51.88 - 83.49 µM |

The thiophene ring is a key structural element in some existing antiepileptic drugs, and both thiophene and piperazine derivatives have been extensively studied for their anticonvulsant properties.

A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiseizure properties. mdpi.com A lead compound from this series demonstrated promising anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models, with ED50 values of 27.4 mg/kg and 30.8 mg/kg, respectively. mdpi.com This compound also significantly prolonged the latency to the first seizure in the subcutaneous pentylenetetrazole (scPTZ) model. mdpi.com

In another study, new hybrid compounds incorporating pyrrolidine-2,5-dione and thiophene rings were synthesized and showed anticonvulsant activity in animal models of epilepsy. The most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, exhibited a higher ED50 value than the reference drugs valproic acid and ethosuximide in the MES and 6 Hz tests. Furthermore, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of known anticonvulsants, also showed anticonvulsant activity in the MES test.

| Compound Series | Anticonvulsant Test | Effective Dose (ED50) |

|---|---|---|

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (lead compound) | Maximal Electroshock (MES) | 27.4 mg/kg |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (lead compound) | 6 Hz Seizure Model | 30.8 mg/kg |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Maximal Electroshock (MES) | 62.14 mg/kg |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz Seizure Model | 75.59 mg/kg |

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Both thiophene and piperazine moieties have been incorporated into molecules with the aim of developing effective antioxidants.

A study on a series of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives demonstrated significant antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. At a concentration of 400µg/ml, these derivatives showed over 90% scavenging activity, which was comparable to the standard antioxidant, ascorbic acid (97.5%).

In another investigation, novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives were studied for their antiradical activity against DPPH. The most active compound in this series exhibited an antiradical effect of 88.89% at a concentration of 1 × 10-3 M, which was close to that of ascorbic acid. Additionally, a series of 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety were screened for their antioxidant activity using DPPH, ABTS, and FRAP methods, with some compounds showing notable radical scavenging activity.

| Compound Series | Antioxidant Assay | Activity |

|---|---|---|

| (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives | DPPH Scavenging | >90% scavenging at 400µg/ml |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivative (most active) | DPPH Scavenging | 88.89% scavenging at 1 × 10-3 M |

| 1-aryl/aralkyl piperazine derivatives with methylxanthine moiety | DPPH, ABTS, FRAP | Demonstrated radical scavenging activity |

Enzyme Inhibition Beyond Neuropharmacology

Derivatives of the this compound scaffold have been investigated for their inhibitory effects on a range of enzymes outside the central nervous system. These studies highlight the versatility of this chemical structure in targeting enzymes involved in metabolic and inflammatory pathways, such as Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1) and Nitric Oxide Synthase (NOS).

Acyl-CoA: Cholesterol Acyltransferase-1 (ACAT-1) Inhibition

ACAT-1 is an enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage. Its inhibition is a therapeutic strategy for diseases characterized by cholesterol accumulation, such as atherosclerosis.

Certain piperazine-containing compounds have been identified as potent inhibitors of human ACAT-1. One notable example is K-604, chemically known as 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride. nih.gov This compound was developed as an aqueous-soluble and potent inhibitor of human ACAT-1, demonstrating a 229-fold selectivity over the human ACAT-2 isoform. nih.gov The incorporation of the piperazine unit into the molecular structure was a key modification that significantly enhanced aqueous solubility and oral absorption compared to earlier compounds. nih.gov The development of such sulfur-containing ethyl piperazine derivatives underscores the utility of this scaffold in creating advanced, soluble ACAT-1 inhibitors. researchgate.net

Table 1: Activity of K-604, a Piperazine-Containing ACAT-1 Inhibitor

Nitric Oxide Synthase (NOS) Inhibition

Nitric Oxide Synthases are a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes, including neurotransmission and inflammation. Selective inhibition of the neuronal isoform (nNOS) is a therapeutic goal for conditions like neurodegenerative diseases and melanoma.

Research has identified potent and selective inhibitors of nNOS that incorporate the thiophene-2-yl moiety. A series of double-headed thiophene-2-carboximidamide derivatives were designed and synthesized, showing low nanomolar inhibitory potency. medchemexpress.com For instance, two lead compounds in this class, inhibitors 13 and 14 , exhibited a Ki value of 5 nM for nNOS. medchemexpress.com These compounds also displayed significant isoform selectivity, favoring nNOS by 440- to 540-fold over endothelial NOS (eNOS) and 260- to 340-fold over inducible NOS (iNOS). medchemexpress.com The thiophene-2-carboximidamide fragment was identified as a key pharmacophore in achieving this high potency and selectivity. medchemexpress.com

Table 2: nNOS Inhibition by Thiophene-2-carboximidamide Derivatives

Pancreatic Lipase Inhibition

Pancreatic lipase is a critical enzyme in the digestive system, responsible for the hydrolysis of dietary fats. Its inhibition is a well-established therapeutic strategy for managing obesity. While various natural and synthetic compounds, including those with piperidine scaffolds, have been explored as pancreatic lipase inhibitors, specific research focusing on this compound derivatives for this target is not prominent in the reviewed literature. nih.govnih.govrndsystems.com

Anti-HIV Potency

The this compound scaffold and related structures have been incorporated into molecules designed as anti-HIV agents. The research in this area has largely focused on developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) that can effectively combat wild-type and drug-resistant strains of HIV-1.

A notable class of compounds includes piperidine-substituted thiophene[3,2-d]pyrimidine derivatives. scbt.com These were developed as next-generation NNRTIs with the goal of improving potency against resistant viral strains and enhancing pharmacokinetic profiles. scbt.com Structural modifications of lead compounds led to the identification of derivatives with significant antiviral potency. For example, compound 15a , which features a dimethylphosphine oxide moiety, demonstrated superior effectiveness against a panel of HIV-1 strains compared to the marketed drug Etravirine (ETR). scbt.com

The structure-activity relationship (SAR) studies of these thiophene[3,2-d]pyrimidine-based compounds revealed that substituents on the phenyl ring were crucial for anti-HIV-1 activity. scbt.com The data below highlights the potent activity of compound 15a against wild-type HIV-1 and several common NNRTI-resistant mutant strains.

Table 3: Anti-HIV-1 Activity of Thiophene[3,2-d]pyrimidine Derivative 15a

Furthermore, patents have been filed for piperazine and piperidine derivatives that inhibit the interaction between the HIV envelope protein gp120 and the CD4 receptor on host cells, a critical step in viral entry. scbt.com Other studies have explored piperazine derivatives for dual activity against both HIV-1 replication and platelet-activating factor (PAF), which is implicated in AIDS-related dementia. medchemexpress.com

Structure Activity Relationship Sar Studies of Thiophenyl Piperazine Systems

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For 2-thiophen-2-yl-piperazine derivatives, the key pharmacophoric elements generally consist of the thiophene (B33073) ring, the piperazine (B1678402) core, and the substituents appended to the piperazine nitrogen.

The thiophene ring often serves as a crucial hydrophobic and aromatic feature, capable of engaging in π-π stacking and hydrophobic interactions within the receptor binding pocket. It is considered a bioisosteric replacement for a phenyl ring, offering advantages in terms of metabolic stability and physicochemical properties. The sulfur atom within the thiophene ring can also participate in hydrogen bonding, further anchoring the ligand to its target.

The piperazine ring is a versatile component. Its basic nitrogen atom is typically protonated at physiological pH, allowing for a critical ionic interaction with acidic residues, such as aspartate, in the binding sites of many receptors, including G-protein coupled receptors (GPCRs). The piperazine also acts as a central scaffold, orienting the thiophene ring and the N-substituent in a specific spatial arrangement required for optimal receptor engagement.

The N-substituent on the piperazine ring is a major determinant of a compound's biological activity and selectivity. This substituent can be varied to introduce additional points of interaction with the target, such as hydrogen bonding, hydrophobic interactions, or steric bulk, thereby fine-tuning the pharmacological profile.

Impact of Substituent Variation on Efficacy and Selectivity

Systematic modification of the this compound scaffold has been a cornerstone of SAR studies, providing valuable insights into how different functional groups influence the efficacy and selectivity of these compounds.

Influence of Piperazine N-Substituents on Receptor Binding and Biological Response

The nature of the substituent at the N4 position of the piperazine ring has a profound impact on receptor affinity and selectivity. For instance, in the context of dopamine (B1211576) D3 receptor ligands, the N-substituent can accommodate various heterocyclic rings, often linked via an amide or a methylene (B1212753) spacer, to maintain high affinity and selectivity.

Studies on a series of arylpiperazine derivatives targeting serotonin (B10506) (5-HT) and dopamine receptors have demonstrated that the choice of the N-aryl group is critical. For example, in a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which share structural similarities with the this compound core, the affinity for the 5-HT1A receptor was significantly influenced by the nature of the aryl group on the piperazine. The most promising analog in one study featured a pyridin-2-yl group, which displayed a notable affinity for the 5-HT1A receptor. mdpi.com

| Compound ID | N-Substituent (Aryl Group) | 5-HT1A Receptor Binding Affinity (Ki, μM) |

| 7e | Pyridin-2-yl | 2.30 |

| 6d | Phenyl | >10 |

| 6f | 4-Fluorophenyl | >10 |

| 7f | 4-Methoxyphenyl | >10 |

This table is generated based on data for benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which serve as a structural reference to illustrate the impact of N-aryl substituents. mdpi.com

Role of Thiophene Ring Substitutions in Modulating Activity

Substitutions on the thiophene ring itself can also significantly modulate the biological activity of this compound derivatives. These substitutions can alter the electronic properties, lipophilicity, and steric profile of the thiophene moiety, thereby influencing its interaction with the receptor.

Electrophilic substitution reactions, such as nitration, bromination, and acylation, tend to occur at the 5-position of the 2-thiophenyl group. Introducing substituents at this position can lead to enhanced or diminished activity depending on the specific target and the nature of the substituent. For example, in a series of N-phenylpiperazine analogs evaluated as dopamine D3 receptor ligands, thiophene-containing analogs generally exhibited slightly higher affinity and greater selectivity compared to their thiazole (B1198619) counterparts. nih.gov This highlights the favorable contribution of the thiophene ring to receptor binding.

Conformational Analysis and Its Correlation with Biological Response

The three-dimensional conformation of a this compound derivative is a critical factor governing its biological activity. The relative orientation of the thiophene ring and the N-substituent, as well as the conformation of the piperazine ring (typically a chair conformation), dictates how the molecule fits into the receptor's binding pocket.

Molecular mechanics calculations and NMR studies have been employed to investigate the preferred conformations of phenylpiperazine derivatives. nih.gov These studies have shown that the rotation around the bond connecting the aryl ring to the piperazine nitrogen is a key conformational determinant. An approximately co-planar arrangement between the aryl ring and the piperazine ring has been hypothesized to be the "activating" conformation for some serotonin receptors. nih.gov Ortho-substituents on the aryl ring can influence this conformational preference, potentially leading to antagonistic activity, while meta-substituents may favor the agonist conformation. nih.gov While these studies were conducted on phenylpiperazines, the principles are applicable to their thiophenyl bioisosteres.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of SAR for this compound derivatives. Molecular docking and molecular dynamics simulations provide valuable insights into the binding modes of these ligands at their respective targets. mdpi.com

Docking studies can predict the preferred orientation of a ligand within a receptor's binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com For instance, in the case of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, docking simulations revealed that the protonated nitrogen of the piperazine ring forms a crucial electrostatic interaction with an aspartic acid residue (D116) in the 5-HT1A receptor model. mdpi.com

These computational models allow for the rationalization of experimental binding data and can guide the design of new analogs with improved affinity and selectivity. By virtually screening libraries of compounds and predicting their binding affinities, computational approaches can significantly accelerate the drug discovery process.

Mechanistic Investigations and Molecular Interactions

Identification of Molecular Targets and Binding Sites

The arylpiperazine scaffold is a privileged structure known to interact with a wide array of biological targets, primarily within the central nervous system. The thiophene (B33073) ring often serves as a bioisosteric replacement for a phenyl ring, maintaining or enhancing binding affinity for various receptors. nih.gov Based on the activities of analogous compounds, the primary molecular targets for 2-Thiophen-2-yl-piperazine and its derivatives are G-protein coupled receptors (GPCRs), monoamine transporters, and certain enzymes. nih.govresearchgate.net

Key potential targets include:

Dopamine (B1211576) Receptors: Specifically the D2 and D3 subtypes. Numerous N-arylpiperazine analogs have been developed as high-affinity ligands for these receptors. nih.govresearchgate.net

Serotonin (B10506) Receptors and Transporters: Arylpiperazines commonly exhibit high affinity for various serotonin (5-HT) receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, as well as the serotonin transporter (SERT). nih.govnih.gov

Sigma Receptors (σ1 and σ2): The piperazine (B1678402) moiety is a common feature in ligands designed for sigma receptors, which are implicated in cellular signaling and cancer biology. nih.govnih.govnih.gov

Adenosine (B11128) A2A Receptors: Piperazine-containing derivatives have been identified as potent antagonists and inverse agonists of the A2A adenosine receptor, a target for neurodegenerative disorders. nih.govmdpi.com

Enzyme Systems: More complex thiophene-piperazine derivatives have shown potent inhibitory activity against key enzymes, notably Epidermal Growth Factor Receptor (EGFR) kinase, which is a critical target in oncology. nih.govnih.gov

The binding affinities of representative piperazine derivatives at several of these targets are summarized below, illustrating the scaffold's promiscuity and potential for high-affinity interactions.

Detailed Analysis of Receptor-Ligand Interactions

Molecular docking and structural studies on arylpiperazines binding to the dopamine D2 receptor provide a detailed model for receptor-ligand interactions. The primary stabilizing forces involve a combination of ionic, hydrophobic, and edge-to-face aromatic interactions. nih.govthieme-connect.com

A crucial interaction is the formation of a salt bridge between the protonated N1 nitrogen of the piperazine ring and the highly conserved aspartic acid residue, Asp86, in transmembrane helix 3 (TMH3) of the D2 receptor. nih.gov This ionic bond is a key anchor for many aminergic GPCR ligands.

The aromatic moiety of the ligand—in this case, the thiophene ring—is positioned within a hydrophobic pocket formed by several aromatic amino acid residues. researchgate.net Key interactions identified for arylpiperazines include:

The thiophene ring's sulfur atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the binding site. nih.gov

Modeling studies suggest that the N-arylpiperazine binding site in the D2 receptor consists of an orthosteric pocket, where the core arylpiperazine moiety docks, and a secondary, non-canonical accessory binding site that can be engaged by larger derivatives. nih.gov

Enzyme Kinetic Studies and Inhibition Mechanisms

While the parent compound this compound is not primarily studied as an enzyme inhibitor, derivatives incorporating this scaffold have demonstrated potent and specific enzyme inhibition. A notable example is in the field of oncology, where thiophene-piperazine hybrids have been developed as inhibitors of receptor tyrosine kinases.

A novel series of piperazine-tethered thiophene-3-carboxamide (B1338676) selenides were synthesized and evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov One of the lead compounds from this series demonstrated remarkable inhibition of EGFR kinase with an IC50 concentration of 42.3 nM. nih.gov This potent inhibition suggests a strong interaction with the ATP-binding site of the kinase. EGFR and HER2 are key targets in lung cancer, and other thiophene-based derivatives have also shown potent dual inhibitory activity. mdpi.comekb.eg

In addition to kinases, other enzymes can be targeted. Thiophene-based compounds have been investigated as inhibitors for acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. rawdatalibrary.net Certain piperazine-linked bis(thieno[2,3-b]pyridine) derivatives showed significant AChE inhibition, with the most active compounds demonstrating up to 88.4% inhibition at a concentration of 100 µM. researchgate.net

Cellular Uptake and Intracellular Localization Studies

The piperazine moiety is a well-established pharmacophore known to improve physicochemical properties such as aqueous solubility and cellular permeability, which are critical for biological activity. nih.gov The cellular uptake of piperazine derivatives can occur through various mechanisms.

For certain specialized piperazine derivatives, such as those containing cyclic disulfides, uptake can be an active process mediated by cell-surface thiols. This "thiol-mediated uptake" involves covalent attachment by disulfide exchange followed by cellular entry.

In other contexts, piperazine derivatives can function as permeation enhancers. Studies on 1-phenylpiperazine (B188723) have shown that it can disrupt epithelial cell monolayers by increasing myosin-mediated cellular contraction, leading to the disruption of cell-cell contacts and enhanced permeability. acs.org Furthermore, some piperazine derivatives have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp). nih.gov By inhibiting P-gp, these compounds can increase the intracellular accumulation of co-administered drugs that are P-gp substrates. nih.gov For example, a piperazine derivative was found to significantly increase the uptake of a P-gp substrate by 2.5 to 3.8-fold in P-gp-overexpressing cells. nih.gov

Modulation of Cellular Signaling Pathways

By binding to receptors and enzymes, this compound and its analogs can modulate a variety of downstream cellular signaling pathways.

Apoptosis Induction: The inhibition of EGFR kinase by thiophene-piperazine derivatives has been shown to be a potent trigger for apoptosis (programmed cell death) in cancer cells. nih.gov Quantitative analysis using Annexin V-FITC/PI double staining confirmed the apoptotic potential of these compounds, which is a key mechanism for their anticancer effects. nih.gov The induction of apoptosis is often mediated through the activation of caspase cascades. nih.gov

NF-κB Pathway: A piperazine-containing compound (PCC) was found to induce apoptosis in liver cancer cells by affecting the NF-κB signaling pathway. It suppressed the translocation of NF-κB from the cytoplasm to the nucleus, which is a critical step in the activation of this pro-survival pathway. nih.gov

GPCR-Mediated Signaling: As ligands for dopamine, serotonin, and adenosine receptors, these compounds can modulate intracellular cyclic AMP (cAMP) levels. For example, antagonism of the Gs-coupled A2A adenosine receptor would prevent the stimulation of adenylyl cyclase, thereby blocking the increase in cAMP levels that would normally be triggered by adenosine. mdpi.comwikipedia.org This modulation of second messenger systems can have widespread effects on neuronal excitability and gene expression.

The ability of piperazine derivatives to modulate these fundamental cellular pathways underscores their therapeutic potential in a range of diseases, from cancer to neurodegenerative disorders. researchgate.net

Preclinical Research and Drug Discovery Endeavors

In Vitro Pharmacological Characterization

The initial stages of drug discovery for 2-Thiophen-2-yl-piperazine derivatives heavily rely on in vitro assays to determine their biological activity, specificity, and mechanism of action at the cellular and molecular level.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays are fundamental in providing a biologically relevant context for evaluating the potential therapeutic effects of compounds. nuvisan.com Derivatives of the this compound scaffold have been assessed in a variety of cell-based models to establish their efficacy and selectivity against several diseases.

For instance, in the realm of oncology, novel arylpiperazine derivatives have been evaluated for their cytotoxic activity against human prostate cancer cell lines, including PC-3, LNCaP, and DU145, using proliferation assays like the CCK-8 assay. researchgate.net Certain derivatives exhibited potent cytotoxic effects, particularly against LNCaP cells. researchgate.net Similarly, derivatives of 2-(thiophen-2-yl)acetic acid were tested for their impact on cell viability in A549 lung carcinoma cells via MTT conversion assays. nih.gov These studies are crucial for identifying compounds with anti-proliferative potential.

In neurodegenerative disease research, N,N'-disubstituted piperazine (B1678402) compounds have been tested in vitro for their ability to modulate key pathological markers of Alzheimer's disease. These assays demonstrated that specific derivatives could reduce the phosphorylation of Tau protein and inhibit the release of amyloid-beta (Aβ) peptides. nih.gov

Furthermore, the versatility of the thiophene-piperazine core is shown in its application to inflammatory conditions. In interleukin-1β (IL-1β) stimulated A549 cells, which are used to model inflammation, thiophene-containing compounds have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov Other studies have explored the antimicrobial properties of thiophene-piperazine sulfonamides using micro broth dilution methods against various bacterial and fungal strains. ijnrd.org

| Derivative Class | Cell Line(s) | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Arylpiperazines | PC-3, LNCaP, DU145 (Prostate Cancer) | CCK-8 Cytotoxicity Assay | Identified compounds with strong cytotoxic activity against LNCaP cells (IC50 < 5 µM). | researchgate.net |

| 2-(Thiophen-2-yl)acetic acid derivatives | A549 (Lung Carcinoma) | MTT Viability Assay | Evaluated compound effects on cell viability at various concentrations. | nih.gov |

| 2-(Thiophen-2-yl)acetic acid derivatives | A549 (IL-1β stimulated) | PGE2 Enzyme Immunoassay | Demonstrated inhibition of PGE2 release in a cellular model of inflammation. | nih.gov |

| N,N'-disubstituted piperazines | Not Specified (Neuronal context) | Biochemical assays | Showed reduction of Tau phosphorylation and inhibition of Aβ peptide release. | nih.gov |

| Thiophene-piperazine sulfonamides | Various bacterial and fungal strains | Micro Broth Dilution | Determined Minimum Inhibitory Concentration (MIC) for antimicrobial activity. | ijnrd.org |

Enzyme Inhibition Assays and Target Validation

To elucidate the mechanism of action, enzyme inhibition assays are employed to confirm that a compound interacts with its intended molecular target. Thiophene-piperazine derivatives have been successfully identified as inhibitors of several key enzymes.

A prominent target is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov Cell-free assays using mPGES-1 obtained from stimulated A549 cell microsomes have confirmed the direct inhibitory activity of 2-(thiophen-2-yl)acetic acid derivatives, with some compounds showing activity in the low micromolar range. nih.gov

In other research, piperazine-based hydroxamic acids have been developed as dual inhibitors of Matrix Metalloproteinase-13 (MMP-13) and TNF-alpha Converting Enzyme (TACE), both of which are implicated in inflammatory diseases. nih.gov Similarly, different series of thiophene-based compounds have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. rawdatalibrary.net These targeted enzyme assays are critical for validating the biological target and refining the structure-activity relationship (SAR) of lead compounds.

| Derivative Class | Target Enzyme | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 2-(Thiophen-2-yl)acetic acid derivatives | Microsomal prostaglandin E synthase-1 (mPGES-1) | Inflammation, Cancer | Selective inhibitory activity in the low micromolar range. | nih.gov |

| Piperazine 2-hydroxamic acids | MMP-13 and TACE | Inflammation | Demonstrated dual inhibitory activity. | nih.gov |

| Thiophene-pyrazole carboxamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurodegeneration | Identified potent AChE inhibitors (Ki = 19.88 µM). | rawdatalibrary.net |

In Vivo Pharmacological Evaluation

Following promising in vitro results, candidate compounds are advanced to in vivo studies to assess their efficacy and pharmacological properties within a whole living organism.

Efficacy Studies in Animal Models of Disease

Derivatives incorporating the thiophene-piperazine framework have demonstrated significant efficacy in various preclinical animal models of disease.

In the field of central nervous system disorders, a multi-effect piperazine compound was shown to ameliorate both amyloid and Tau pathologies in a preclinical animal model of Alzheimer's disease. nih.gov This therapeutic intervention also prevented major brain lesions and the associated memory impairments observed in the model. nih.gov

Furthermore, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives containing a piperazine linker showed potent and broad-spectrum anticonvulsant activity in established mouse models of seizures. mdpi.com Efficacy was demonstrated in the maximal electroshock (MES) and the 6 Hz seizure models, which represent generalized tonic-clonic and focal seizures, respectively. mdpi.com The lead compound from this series also showed activity in the subcutaneous pentylenetetrazole (scPTZ) model and demonstrated significant analgesic effects in the formalin test (a model of tonic pain) and an oxaliplatin-induced neuropathic pain model. mdpi.com

| Derivative Class | Animal Model | Disease Area | Observed Efficacy | Reference |

|---|---|---|---|---|

| N,N'-disubstituted piperazines | Preclinical AD model | Alzheimer's Disease | Ameliorated amyloid and Tau pathology; prevented memory impairments. | nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | MES, 6 Hz, scPTZ seizure models (mice) | Epilepsy | Lead compound showed potent antiseizure properties (ED50 = 27.4-30.8 mg/kg). | mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Formalin test, Oxaliplatin-induced neuropathy (mice) | Pain | Demonstrated significant analgesic and antiallodynic effects. | mdpi.com |

Assessment of Systemic Effects and Target Engagement

The success of a compound in an in vivo efficacy model inherently suggests that it has appropriate systemic exposure and engages its biological target in the relevant tissues after administration. For example, the efficacy of thiophene-piperazine derivatives in CNS models like epilepsy and Alzheimer's disease indicates that the compounds can cross the blood-brain barrier and interact with their neuronal targets. nih.govmdpi.com

One study involving a potent antagonist of the neurokinin-2 receptor noted that the lead compound was highly potent and had a long duration of action following both intravenous and intraduodenal administration in animal models. nih.gov This demonstrates effective systemic absorption and sustained target engagement in vivo. While detailed pharmacokinetic profiles or specific target occupancy data were not extensively reported in the reviewed literature, the positive outcomes in efficacy studies provide strong evidence of systemic activity and validate the therapeutic potential of these compounds in a complex biological system.

Computational Chemistry and In Silico Screening

Computational techniques are integral to modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into drug-receptor interactions to guide the design of more potent and selective molecules.

The discovery of novel this compound derivatives has often been accelerated by in silico methods. For example, a virtual fragment screening approach was used to identify 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.gov

Molecular docking studies have been widely used to predict the binding modes of these compounds within the active sites of their target proteins. Such studies have been performed for piperazine derivatives with the androgen receptor to guide the design of anti-prostate cancer agents and for novel ligands with the sigma-1 receptor (S1R) to understand key binding interactions. nih.govnih.gov Molecular dynamics simulations have further enriched these studies by revealing the crucial amino acid residues that interact with the most promising compounds over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been conducted on arylpiperazine derivatives to build models that predict their anti-proliferative activity against prostate cancer cells. nih.gov These models help identify the key molecular descriptors that correlate with biological activity, providing a roadmap for the design of more potent compounds. nih.gov

| Technique | Target/Purpose | Key Finding/Application | Reference |

|---|---|---|---|

| Virtual Fragment Screening | mPGES-1 | Identified 2-(thiophen-2-yl)acetic acid as a promising scaffold for inhibitors. | nih.gov |

| Molecular Docking | Androgen Receptor | Predicted binding affinities and interaction types for anti-prostate cancer compounds. | nih.gov |

| Molecular Docking & Molecular Dynamics | Sigma-1 Receptor (S1R) | Deciphered the binding mode of potent S1R agonists and identified key interacting residues. | nih.govrsc.org |

| QSAR | Anti-proliferative activity on PC-3 cells | Developed a predictive model linking molecular descriptors to cytotoxic activity. | nih.gov |

Molecular Docking and Dynamics Simulations for Target Identification and Interaction Analysis

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule like this compound and its analogues bind to a specific biological target at the atomic level. These in silico techniques are crucial for identifying potential protein targets and understanding the key molecular interactions that govern the ligand-receptor binding affinity and selectivity.

Research on various thiophenyl piperazine derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies on piperazine-linked thiohydantoin derivatives identified the androgen receptor as a potential target in the context of prostate cancer. researchgate.net These studies revealed binding energies ranging from -9.30 to -11.1 kcal/mol, indicating a strong binding affinity. researchgate.net Similarly, derivatives of 2-amino-3-benzoyl-thiophene containing a piperazine moiety have been docked into the A1 adenosine (B11128) receptor, highlighting their role as allosteric enhancers. acs.org

In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, including a thiophene-containing analogue, were evaluated for their affinity towards the carbonic anhydrase IX (CAIX) protein, a target in cancer therapy. The thiophene (B33073) derivative (SA5) showed a strong binding affinity of -7.95 kcal/mol. mdpi.comnih.gov The key interactions stabilizing the ligand-protein complex often involve hydrogen bonds with critical amino acid residues, such as the aspartate residue D116 in the 5-HT1A receptor, as well as hydrophobic and electrostatic interactions. nih.gov For example, in studies with arylpiperazine derivatives targeting the 5-HT2A receptor, interactions like π-π stacking with tryptophan residues (Trp151) and hydrophobic interactions with residues like Leu123 and Phe234 were observed to be crucial for high-affinity binding. mdpi.com

Molecular dynamics (MD) simulations further complement docking studies by providing insights into the stability of the ligand-receptor complex over time. mdpi.com These simulations can confirm the stability of initial docking poses and reveal conformational changes that occur upon ligand binding. researchgate.netmdpi.com For instance, MD simulations have been used to confirm the stability of piperazine derivatives within the binding cavity of the androgen receptor. researchgate.net

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Piperazine-linked Thiohydantoins | Androgen Receptor | -9.30 to -11.1 | Not specified | researchgate.net |

| Naphthalimide-Arylsulfonyl Piperazines (Thiophene analogue SA5) | Carbonic Anhydrase IX (CAIX) | -7.95 | Not specified | mdpi.comnih.gov |

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one | 5-HT1A Receptor | Not specified (Ki = 2.30 µM) | D116 | nih.gov |

| Arylpiperazines | 5-HT2A Receptor | Not specified | Trp151, Leu123, Phe234 | mdpi.com |

| Piperazine-tethered Thiophene-3-carboxamide (B1338676) Selenides | EGFR Kinase | Not specified (IC50 = 42.3 nM) | Not specified | nih.gov |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The success of a drug candidate is highly dependent on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are now integral to early-stage drug discovery, allowing researchers to filter out compounds with undesirable pharmacokinetic profiles before committing to costly synthesis and experimental testing. ajol.inforesearchgate.net